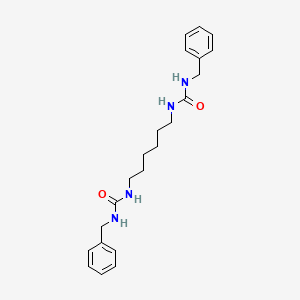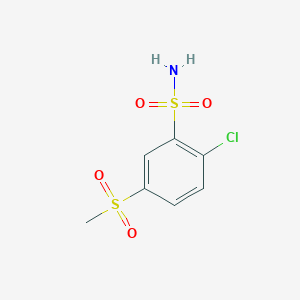
2-Chloro-5-methylsulfonylbenzenesulfonamide
説明
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylsulfonylbenzenesulfonamide is represented by the linear formula C7H8ClNO4S2 . The SMILES string representation is ClC1=C(S(N)(=O)=O)C=C(S©(=O)=O)C=C1 . Density functional theory (DFT) is a computational method that is frequently employed for theoretical simulation of an organic compound’s electronic structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.73 g/mol . The compound is represented by the linear formula C7H8ClNO4S2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
Transport and Persistence in Soil
- Chlorsulfuron, a compound structurally related to 2-Chloro-5-methylsulfonylbenzenesulfonamide, has been studied for its transport characteristics in soil. It's a sulfonylurea herbicide with high soil persistence, and research has focused on predicting its mobility in agricultural soils (Veeh et al., 1994).
Anticancer and Autophagy Effects
- New dibenzensulfonamides, structurally related to this compound, have shown promising anticancer effects by inducing apoptosis and autophagy pathways. These compounds also demonstrated inhibition of tumor-associated human carbonic anhydrase isoenzymes (Gul et al., 2018).
Synthesis and Chemical Analysis
- The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative of this compound, has been reported. This compound is useful in the synthesis of key intermediates for the preparation of pesticides (Du et al., 2005).
Bioactivity and Antitumor Properties
- Investigations into 2-mercaptobenzenesulfonamide derivatives revealed notable anticancer and anti-HIV activities, highlighting the potential for development of new drug candidates from these compounds (Pomarnacka & Kornicka, 2001).
Herbicide Metabolism in Plants
- Studies on chlorsulfuron, related to this compound, have provided insight into its metabolism in plants, particularly in cereals, where it is used as a herbicide. This research contributes to understanding the biological basis for the selectivity of such herbicides in crops (Sweetser et al., 1982).
作用機序
Target of Action
It is known that sulfonamides, a group of compounds to which this molecule belongs, often target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides generally act by inhibiting the aforementioned enzymes, thereby disrupting the normal physiological processes they regulate .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that this compound may affect pathways related to diuresis, glucose metabolism, thyroid hormone synthesis, inflammation, and intraocular pressure regulation .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound may cause changes in diuresis, glucose levels, thyroid function, inflammation, and intraocular pressure .
生化学分析
Biochemical Properties
2-Chloro-5-methylsulfonylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which can influence the activity of these proteins. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme or protein .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain signaling pathways, leading to changes in gene expression that can alter cellular metabolism. This compound can also induce apoptosis in certain cell types by disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. It has been observed that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses can also result in toxic or adverse effects, such as organ damage or systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may be metabolized by sulfonamide-metabolizing enzymes, resulting in the production of metabolites that can further influence cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis .
特性
IUPAC Name |
2-chloro-5-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCWUIJFWBSIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361206 | |
| Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3544-47-6 | |
| Record name | 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


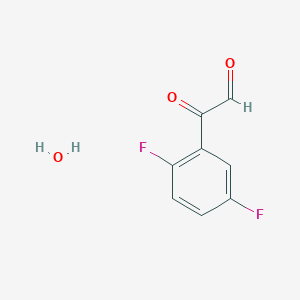
![3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1621109.png)
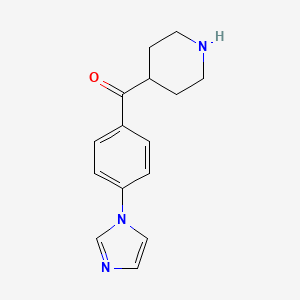
![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)

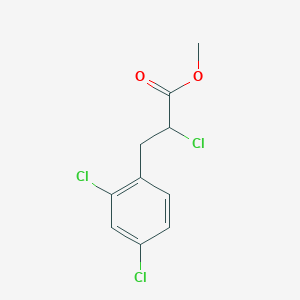

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)
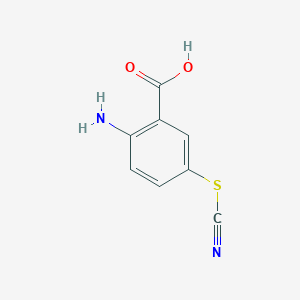
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)


